molecular formula C13H11N5O B1347406 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline CAS No. 610261-68-2

2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline

Cat. No.: B1347406
CAS No.: 610261-68-2
M. Wt: 253.26 g/mol
InChI Key: DREQLIQBUZTFAB-UHFFFAOYSA-N
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Description

2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline: is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to an aniline moiety. This compound is part of the tetrazole family, known for their diverse applications in medicinal and pharmaceutical chemistry due to their unique structural properties .

Biochemical Analysis

Biochemical Properties

2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The tetrazole ring in this compound can form stable complexes with metal ions, influencing the activity of metalloproteins. Additionally, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism. In various cell types, this compound has been shown to affect cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. The tetrazole ring can inhibit enzyme activity by competing with natural substrates. Additionally, this compound can modulate gene expression by binding to DNA or RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a small increase in dosage leads to a disproportionate increase in biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can affect metabolic flux and alter the levels of various metabolites. The tetrazole ring’s stability allows this compound to resist rapid degradation, making it a persistent molecule in metabolic studies .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The tetrazole ring’s properties allow it to cross cell membranes efficiently, facilitating its distribution throughout the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications direct this compound to specific organelles, influencing its function and activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline typically involves the reaction of aniline derivatives with tetrazole precursors. One common method is the [2+3] cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethyl orthoformate .

Industrial Production Methods: In industrial settings, the synthesis of tetrazole derivatives can be optimized for higher yields and cost-effectiveness. Eco-friendly approaches, such as using water as a solvent and moderate reaction conditions, are preferred. The use of non-toxic reagents and easy extraction methods are also emphasized to ensure the process is sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions: 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl or aniline rings .

Scientific Research Applications

2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline is unique due to its combination of the tetrazole ring and aniline moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(1-phenyltetrazol-5-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c14-11-8-4-5-9-12(11)19-13-15-16-17-18(13)10-6-2-1-3-7-10/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREQLIQBUZTFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360116
Record name 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610261-68-2
Record name 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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